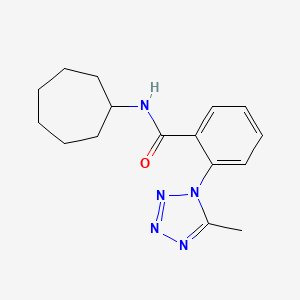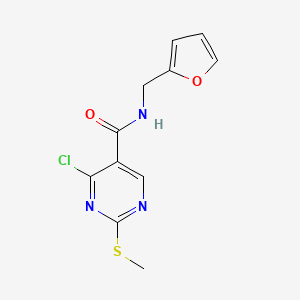![molecular formula C18H25N3S B12151162 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B12151162.png)
5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2,4,6-tetraene is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and carbon atoms arranged in a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired tricyclic structure . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antitumor and antimicrobial activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially inhibiting DNA replication and transcription . It may also interact with enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-1,3,5-triazine: Another heterocyclic compound with similar biological activities.
4-Methylpiperidin-1-yl-1,3,5-triazine: Shares structural similarities and is studied for its antitumor properties.
Uniqueness
5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene is unique due to its tricyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N3S |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
5-methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C18H25N3S/c1-12-8-10-21(11-9-12)17-16-14-6-4-3-5-7-15(14)22-18(16)20-13(2)19-17/h12H,3-11H2,1-2H3 |
InChI Key |
IIBCAQQOMNHSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3C4=C(CCCCC4)SC3=NC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B12151079.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12151085.png)
![(4E)-4-[(3,4-dimethoxyphenyl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12151089.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12151103.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151112.png)

![1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B12151118.png)
![1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12151122.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12151127.png)


![4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12151156.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12151179.png)
